![molecular formula C14H15NO5 B1346291 trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid CAS No. 733740-76-6](/img/structure/B1346291.png)
trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid
Übersicht
Beschreibung
trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C14H15NO5 and a molecular weight of 277.273 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with a carboxylic acid group and a 2-nitrophenyl group attached to an oxoethyl chain . It is known for its applications in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
The synthesis of trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the oxoethyl intermediate: This step involves the reaction of a suitable cyclopentanone derivative with a nitrophenyl acetic acid derivative under acidic or basic conditions to form the oxoethyl intermediate.
Cyclization: The intermediate undergoes cyclization to form the cyclopentane ring structure.
Oxidation: The final step involves the oxidation of the intermediate to introduce the carboxylic acid group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity .
Analyse Chemischer Reaktionen
trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of amino derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins or enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid include:
trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid: This compound has a similar structure but with the nitro group in the meta position.
trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid: This compound has the nitro group in the para position.
The uniqueness of This compound lies in the ortho position of the nitro group, which can influence its reactivity and interaction with other molecules .
Biologische Aktivität
trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid (CAS Number: 733740-76-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 277.27 g/mol. The compound has a predicted boiling point of approximately 477.7 °C and a density of 1.321 g/cm³. Its acidity constant (pKa) is around 4.59, indicating moderate acidity which may influence its biological interactions .
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The presence of the nitrophenyl group suggests potential interactions with electron-rich sites in proteins, possibly affecting enzyme activity or receptor binding.
Biological Activity
1. Anticancer Potential
Several studies have explored the anticancer properties of compounds containing similar structures. For instance, derivatives exhibiting topoisomerase II inhibition have shown promise in cancer treatment by disrupting DNA replication in malignant cells .
2. Enzyme Inhibition
In vitro studies have demonstrated that related compounds can inhibit enzymes such as α-amylase, which is crucial for carbohydrate metabolism. These findings suggest that this compound may possess similar inhibitory effects, potentially aiding in metabolic regulation .
3. Pharmacological Studies
Pharmacological assessments have indicated that the compound could serve as a partial agonist for certain receptors, similar to other nitrophenyl derivatives that modulate receptor activity in various pathways, including those involved in immune responses .
Case Studies
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized various derivatives of cyclopentanecarboxylic acids, including trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl] derivatives, examining their effects on cancer cell lines. Results indicated significant cytotoxicity against several cancer types, suggesting a promising avenue for further development .
Case Study 2: In Silico Modeling
In silico studies have been conducted to predict the binding affinity of this compound to specific biological targets. These models suggest high binding potential to enzymes involved in cancer metabolism, warranting further experimental validation .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C14H15NO5 |
Molecular Weight | 277.27 g/mol |
Boiling Point | 477.7 °C |
Density | 1.321 g/cm³ |
pKa | 4.59 |
Eigenschaften
IUPAC Name |
(1R,2S)-2-[2-(2-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c16-13(8-9-4-3-6-10(9)14(17)18)11-5-1-2-7-12(11)15(19)20/h1-2,5,7,9-10H,3-4,6,8H2,(H,17,18)/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCGTAGEILSZFF-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501151461 | |
Record name | rel-(1R,2S)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501151461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-76-6 | |
Record name | rel-(1R,2S)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733740-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2S)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501151461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.